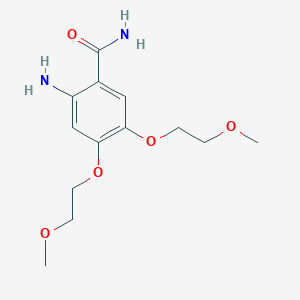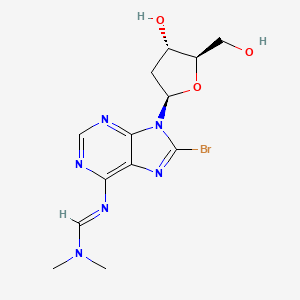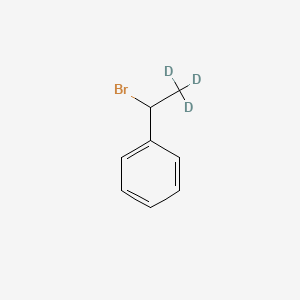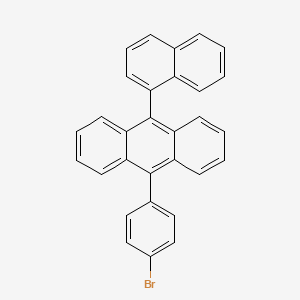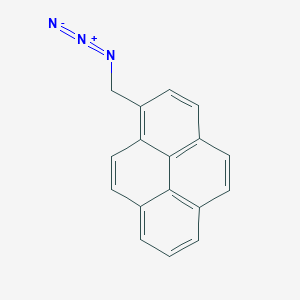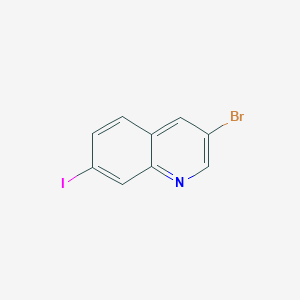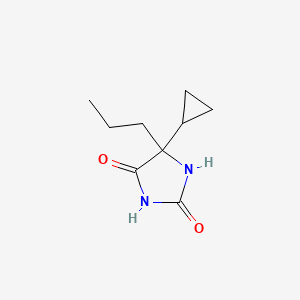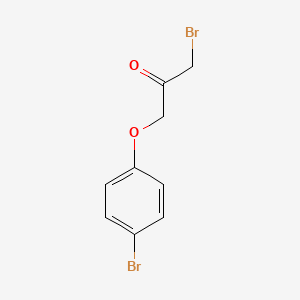
1-Bromo-3-(4-bromophenoxy)propan-2-one
Descripción general
Descripción
1-Bromo-3-(4-bromophenoxy)propan-2-one is a chemical compound with the CAS Number: 1955540-07-4. It has a molecular weight of 307.97 . The IUPAC name for this compound is 1-bromo-3-(4-bromophenoxy)propan-2-one .
Molecular Structure Analysis
The InChI code for 1-Bromo-3-(4-bromophenoxy)propan-2-one is 1S/C9H8Br2O2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4H,5-6H2 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
The compound 1-Bromo-3-(4-bromophenoxy)propan-2-one has a molecular weight of 307.97 . Other physical and chemical properties such as melting point, boiling point, density, and solubility were not available in the search results.Aplicaciones Científicas De Investigación
Enzymatic Strategies in Synthesis
1-Bromo-3-(4-bromophenoxy)propan-2-one and its derivatives have been utilized in enzymatic strategies to synthesize enantioenriched compounds. For instance, biotransamination experiments have been conducted with ketones derived from this compound to yield enantiomers with high selectivity. This methodology has been pivotal in developing precursors for antimicrobial agents like Levofloxacin (Mourelle-Insua et al., 2016).
Stereochemistry and Organic Synthesis
The compound and its analogs are instrumental in regio- and stereo-selective bromo(alkoxylation) reactions, contributing to the synthesis of stereochemically complex molecules. These reactions highlight the compound's utility in facilitating precise structural modifications, which are vital for the development of various organic molecules with potential applications in different fields of chemistry (Idris et al., 2000).
Antimicrobial and Antiradical Activity
Derivatives of 1-Bromo-3-(4-bromophenoxy)propan-2-one have been synthesized and evaluated for their antimicrobial and antiradical activities. These studies are crucial in exploring the compound's potential in developing new therapeutics and understanding its biological activities (Čižmáriková et al., 2020).
Role in Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the creation of a plethora of structurally diverse and biologically significant molecules. It's involved in Sonogashira coupling and cycloisomerization cascade, underlining its importance in constructing complex organic structures with high functional group tolerance (Kishore & Satyanarayana, 2022).
Synthesis and Characterization
The compound is central to synthesizing ligands and their metal complexes, characterized by various spectroscopic methods. This highlights its significance in inorganic chemistry, especially in the synthesis and study of coordination compounds (Sampal et al., 2018).
Propiedades
IUPAC Name |
1-bromo-3-(4-bromophenoxy)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSNFVGMIJICLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(4-bromophenoxy)propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



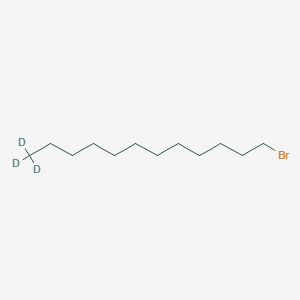
![(6R,7R)-7-[[(2Z)-2-(5-acetamido-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1383037.png)
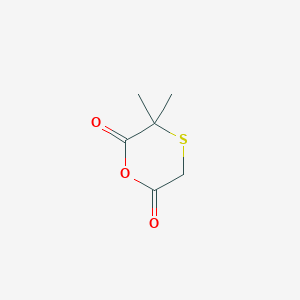
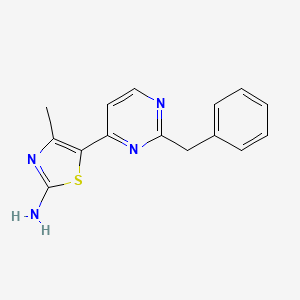
![2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1383040.png)
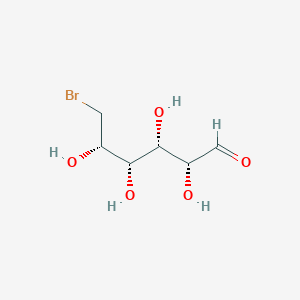
![9-(3-Aminopropyl)-8-((6-iodobenzo-[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1383045.png)
